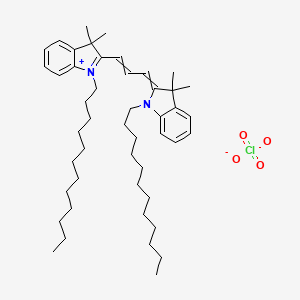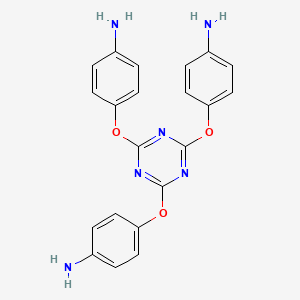
4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group flanked by pyridine rings, each substituted with benzoic acid groups. Its intricate structure makes it a subject of interest in materials science, chemistry, and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with pyridine-4-carboxaldehyde under controlled conditions to form the intermediate 1,4-bis(pyridin-4-yl)benzene. This intermediate is then further reacted with benzoic acid derivatives to introduce the benzoic acid groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent quality and quantity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine rings or the benzoic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced pyridine or benzoic acid groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in the study of metalloproteins and enzyme mimetics. It can also be used in the development of biosensors for detecting metal ions in biological samples .
Medicine: In medicine, the compound’s metal-binding properties are explored for therapeutic applications, such as in the design of metal-based drugs or diagnostic agents. Its ability to interact with biological molecules is also investigated for potential drug delivery systems .
Industry: Industrially, 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength or conductivity .
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) primarily involves its ability to form coordination complexes with metal ions. The pyridine and benzoic acid groups act as ligands, binding to metal centers and stabilizing the resulting complexes. These interactions can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparaison Avec Des Composés Similaires
4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid): This compound features similar pyridine and benzoic acid groups but differs in the position of the carboxylic acid groups.
4’,4’‘’‘-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another related compound with terpyridine groups instead of pyridine, offering different coordination properties.
Uniqueness: Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-[4-[4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]phenyl]-6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N2O8/c47-41(48)31-13-5-27(6-14-31)37-21-35(22-38(45-37)28-7-15-32(16-8-28)42(49)50)25-1-2-26(4-3-25)36-23-39(29-9-17-33(18-10-29)43(51)52)46-40(24-36)30-11-19-34(20-12-30)44(53)54/h1-24H,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBZCNQSHZCALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=NC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)








![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)




